molecular formula C11H13ClO3 B14770278 2-Chloro-4-isopropoxy-3-methylbenzoic acid

2-Chloro-4-isopropoxy-3-methylbenzoic acid

Katalognummer: B14770278
Molekulargewicht: 228.67 g/mol
InChI-Schlüssel: ZYGPGPGCBSPQPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-isopropoxy-3-methylbenzoic acid is an organic compound with the molecular formula C11H13ClO3. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, an isopropoxy group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isopropoxy-3-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 3-methylbenzoic acid to introduce the chlorine atom at the 2-position. This is followed by the introduction of the isopropoxy group through an etherification reaction. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and etherification processes. These processes are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-isopropoxy-3-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products Formed

    Substitution: Various substituted benzoic acids.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Esterification: Esters of this compound.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-isopropoxy-3-methylbenzoic acid finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-isopropoxy-3-methylbenzoic acid involves its interaction with specific molecular targets. The chlorine atom and isopropoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-3-methylbenzoic acid
  • 4-Chloro-2-methylbenzoic acid
  • 3-Chloro-2-methylbenzoic acid

Uniqueness

2-Chloro-4-isopropoxy-3-methylbenzoic acid is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications.

Eigenschaften

Molekularformel

C11H13ClO3

Molekulargewicht

228.67 g/mol

IUPAC-Name

2-chloro-3-methyl-4-propan-2-yloxybenzoic acid

InChI

InChI=1S/C11H13ClO3/c1-6(2)15-9-5-4-8(11(13)14)10(12)7(9)3/h4-6H,1-3H3,(H,13,14)

InChI-Schlüssel

ZYGPGPGCBSPQPY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1Cl)C(=O)O)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.